molecular formula C20H21N3O2 B7693448 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide

Cat. No.: B7693448
M. Wt: 335.4 g/mol
InChI Key: KEECYOHZADCJKG-UHFFFAOYSA-N
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Description

This compound belongs to the oxadiazole family, known for its diverse biological and chemical properties.

Preparation Methods

The synthesis of 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide involves several steps. One common method includes the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This process generates O-acyl amidoximes, which further undergo heterocyclization to form the oxadiazole ring . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and is used in the development of new materials with unique properties.

    Biology: The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

    Medicine: Due to its pharmacological activities, it is being explored as a candidate for drug development, particularly for neurological and inflammatory conditions.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The exact mechanism of action of 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide is not fully understood. it is believed to modulate the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. Additionally, the compound exhibits antioxidant activity, which may contribute to its neuroprotective effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide can be compared with other oxadiazole derivatives, such as:

  • 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
  • 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
  • 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine

These compounds share the oxadiazole core but differ in their substituents and specific properties. The unique combination of the 3-methylphenyl and 2-phenylethyl groups in this compound contributes to its distinct biological and chemical characteristics .

Properties

IUPAC Name

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15-6-5-9-17(14-15)20-22-19(25-23-20)11-10-18(24)21-13-12-16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEECYOHZADCJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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